molecular formula C14H23NO B3082291 (Benzyloxy)(heptyl)amine CAS No. 112151-61-8

(Benzyloxy)(heptyl)amine

Cat. No.: B3082291
CAS No.: 112151-61-8
M. Wt: 221.34 g/mol
InChI Key: AHCLVGDXHXJUJU-UHFFFAOYSA-N
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Description

(Benzyloxy)(heptyl)amine is an organic compound characterized by the presence of a benzyloxy group attached to a heptyl amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzyloxy)(heptyl)amine typically involves the reaction of benzyl alcohol with heptylamine under specific conditions. One common method is the nucleophilic substitution reaction where benzyl chloride reacts with heptylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For instance, the use of palladium-catalyzed coupling reactions can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (Benzyloxy)(heptyl)amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

  • Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid.
  • Reduction of the compound results in benzyl alcohol.
  • Substitution reactions produce various derivatives depending on the substituent introduced.

Scientific Research Applications

(Benzyloxy)(heptyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Benzylamine: Similar structure but lacks the heptyl chain.

    Heptylamine: Similar structure but lacks the benzyloxy group.

    Phenethylamine: Contains a phenyl group instead of a benzyloxy group.

Uniqueness: (Benzyloxy)(heptyl)amine is unique due to the combination of the benzyloxy and heptyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-phenylmethoxyheptan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-9-12-15-16-13-14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCLVGDXHXJUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

O-Benzylhydroxylamine hydrochloride (1a) (13.37 g, 83.74 mmol) was dissolved in 31 mL of methanol and 14 mL of water at 0° C. and the apparent pH adjusted to 4.7 using 6N potassium hydroxide. Heptanal (10.2 mL, 76 mmol) was added, and the pH was maintained at 4.7 while the reaction warmed to room temperature. After the pH change stabilized, the mixture was again cooled to 0° C. and 3.54 g (56.31 mmol) of sodium cyanoborohydride was added. The pH was then lowered to just below 3 and maintained there by the addition of 2N hydrogen chloride in methanol. When the pH change had stabilized, the solution was stirred at pH 3 for 3 h at room temperature. The mixture was then poured into ether (100 mL) and brine (50 mL), and enough 6N potassium hydroxide was added to bring the pH to 9. The aqueous layer was extracted with ether (3×50 mL) and the ether solutions were combined and dried over magnesium sulfate. The solvents were then removed, and the resulting oil distilled at 110°-112° C. (0.1 mm) to give 3.6 g (22%) of (3a): 1H NMR (CDCl3): δ 0.7-1.05 (m, 3H), 1.05-1.73 (m, 10H), 2.92 (t, 2H), 4.7 (s, 2H), 5.3-5.7 (m, 1H), 7.4 (s, 5H): HRMS calcd. for C14H23NO: 221.1778. Found: 221.1721.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Name
O-Benzylhydroxylamine hydrochloride
Quantity
13.37 g
Type
reactant
Reaction Step Three
Quantity
31 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10.2 mL
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reactant
Reaction Step Five
Quantity
3.54 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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